

Quality control and purity assessment of synthetic Galanin (1-30) human

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Compound of Interest

Compound Name: Galanin (1-30), human

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Technical Support Center: Synthetic Galanin (1-30) Human

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of synthetic Galanin (1-30) human.

Frequently Asked Questions (FAQs)

Q1: What is synthetic Galanin (1-30) human?

A1: Synthetic Galanin (1-30) human is a 30-amino acid neuropeptide that is chemically synthesized to replicate the endogenous human form.^{[1][2][3]} It acts as an agonist for galanin receptors (GalR1, GalR2, and GalR3), which are G protein-coupled receptors (GPCRs).^{[1][4]} Galanin is involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and appetite regulation.^{[1][5]}

Q2: What are the critical quality attributes for synthetic Galanin (1-30) human?

A2: The critical quality attributes for synthetic Galanin (1-30) human include purity, identity (correct amino acid sequence and mass), peptide content, and the absence of significant process-related or degradation impurities. Purity is typically expected to be >95% or >98% as determined by HPLC.^{[5][6][7]}

Q3: What are the common impurities found in synthetic peptides like Galanin (1-30)?

A3: Common impurities in synthetic peptides arise from the solid-phase peptide synthesis (SPPS) process and subsequent handling. These can include:

- Deletion sequences: Peptides missing one or more amino acids.[\[8\]](#)[\[9\]](#)
- Truncated sequences: Incomplete peptide chains.
- Incompletely deprotected sequences: Peptides with residual protecting groups from synthesis.[\[10\]](#)
- Oxidized peptides: Particularly of methionine or tryptophan residues.[\[8\]](#)[\[10\]](#)
- Deamidated peptides: Affecting asparagine and glutamine residues.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Residual solvents and reagents: Such as trifluoroacetic acid (TFA) used during purification.[\[12\]](#)[\[13\]](#)

Q4: How should I store and handle synthetic Galanin (1-30) human to ensure its stability?

A4: For long-term stability, lyophilized Galanin (1-30) should be stored at -20°C.[\[5\]](#) Once reconstituted, it is recommended to prepare solutions fresh for use. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month.[\[5\]](#) Avoid storing peptides in solution for extended periods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quality control and purity assessment of synthetic Galanin (1-30) human.

Issue	Possible Cause(s)	Recommended Solution(s)
HPLC: Poor peak shape (broadening or tailing)	- Secondary interactions between the peptide and residual silanols on the HPLC column.[12][14] - Inappropriate mobile phase pH.[15] - Peptide aggregation.[16][17]	- Use a column specifically designed for peptide analysis with advanced end-capping or a different stationary phase chemistry (e.g., a charged surface modification).[12][14] - Adjust the mobile phase pH. Using trifluoroacetic acid (TFA) at a low pH can improve peak shape.[14] - If aggregation is suspected, try altering the sample diluent or using a lower peptide concentration.[16]
HPLC: Multiple peaks observed for a supposedly pure sample	- Presence of impurities (e.g., deletion or truncated sequences).[10] - On-column degradation of the peptide. - Isomeric forms of the peptide.	- Optimize the HPLC gradient to achieve better separation of the main peak from impurities. A shallower gradient can improve resolution.[12][15] - Use mass spectrometry (LC-MS) to identify the molecular weights of the different peaks to characterize the impurities.[11]
Mass Spectrometry: Low signal intensity or signal suppression	- Presence of trifluoroacetic acid (TFA) in the mobile phase.[11][12] - Low peptide concentration.	- If using MS detection, replace TFA with a more MS-compatible mobile phase additive like formic acid (FA).[11][12] Note that this may require re-optimization of the chromatographic method. - Ensure an adequate amount of peptide is being injected.
Mass Spectrometry: Observed mass does not match the	- Presence of modifications (e.g., oxidation, deamidation).	- Perform tandem mass spectrometry (MS/MS) for

theoretical mass	[8][10] - Incomplete removal of protecting groups from synthesis.[10] - Incorrect peptide sequence.	peptide sequencing to confirm the amino acid sequence and identify any modifications.[11] [18][19] - Re-evaluate the synthesis and cleavage protocols to ensure complete deprotection.
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Amino Acid Analysis: Incorrect amino acid ratios	- Incomplete hydrolysis of the peptide. - Degradation of certain amino acids during hydrolysis. - Presence of impurities with different amino acid compositions.	- Optimize the hydrolysis conditions (time, temperature, acid concentration). - Use appropriate standards and correction factors for amino acids known to degrade during hydrolysis. - Correlate the amino acid analysis results with purity data from HPLC to account for the contribution of impurities.
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Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of synthetic Galanin (1-30) human.

Methodology:

- Column: Use a C18 reversed-phase column suitable for peptide analysis (e.g., Agilent AdvanceBio Peptide Plus, Phenomenex Aeris PEPTIDE).[12][14] Typical dimensions are 4.6 x 250 mm with a 3.5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[20]
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[20]

- Gradient: A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.[\[15\]](#) This should be optimized to achieve the best resolution between the main peptide peak and any impurities.
- Flow Rate: 1.0 mL/min.[\[20\]](#)
- Detection: UV absorbance at 214 nm or 280 nm.
- Temperature: 30°C.[\[20\]](#)
- Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or water to a concentration of approximately 1 mg/mL.
- Injection Volume: 20 µL.[\[20\]](#)
- Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of synthetic Galanin (1-30) human.

Methodology:

- LC System: An HPLC or UPLC system coupled to a mass spectrometer.
- Column: A C18 reversed-phase column compatible with MS analysis.
- Mobile Phase A: 0.1% Formic Acid (FA) in water.[\[11\]](#)[\[12\]](#)
- Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.
- Gradient: A suitable gradient to elute the peptide.
- Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of high-resolution mass measurement (e.g., Q-TOF or Orbitrap).

- **Data Acquisition:** Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular weight of Galanin (1-30) (Theoretical MW: ~3157.4 Da).
- **Data Analysis:** Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide and compare it to the theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing

This protocol is for confirming the amino acid sequence of synthetic Galanin (1-30) human.

Methodology:

- **LC-MS/MS System:** An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF, ion trap, or Orbitrap).
- **Sample Preparation:** The peptide can be introduced via infusion or an LC separation.
- **MS1 Acquisition:** Acquire a full scan mass spectrum to identify the precursor ion (the protonated molecular ion of Galanin (1-30)).
- **Fragmentation:** Isolate the precursor ion and subject it to collision-induced dissociation (CID) or other fragmentation methods.[\[18\]](#)[\[21\]](#)
- **MS2 Acquisition:** Acquire the mass spectrum of the resulting fragment ions (b- and y-ions are most common).[\[18\]](#)
- **Data Analysis:** Use de novo sequencing software (e.g., PEAKS, PepNovo) to interpret the fragmentation pattern and deduce the amino acid sequence.[\[18\]](#)[\[21\]](#) Compare the experimentally determined sequence with the expected sequence of human Galanin (1-30).

Amino Acid Analysis (AAA)

This protocol provides a general workflow for determining the amino acid composition of synthetic Galanin (1-30) human.

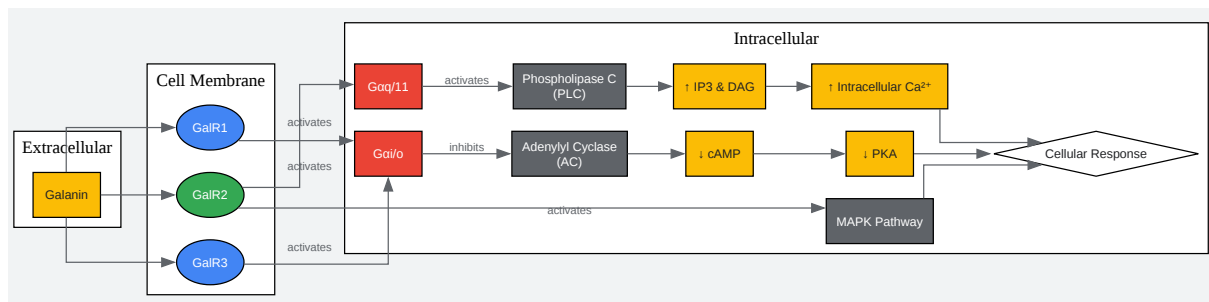
Methodology:

- Hydrolysis: Accurately weigh a sample of the peptide and hydrolyze it in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.[\[22\]](#)
- Derivatization: Derivatize the resulting free amino acids with a reagent such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to make them detectable by UV or fluorescence.[\[22\]](#)
- Chromatographic Separation: Separate the derivatized amino acids using reversed-phase HPLC.[\[22\]](#)
- Detection: Detect the eluted amino acid derivatives using a UV or fluorescence detector.
- Quantification: Compare the peak areas of the amino acids in the sample to those of a known standard mixture to determine the molar ratios of each amino acid.
- Data Analysis: Compare the experimentally determined amino acid ratios to the theoretical composition of human Galanin (1-30).

Quantitative Data Summary

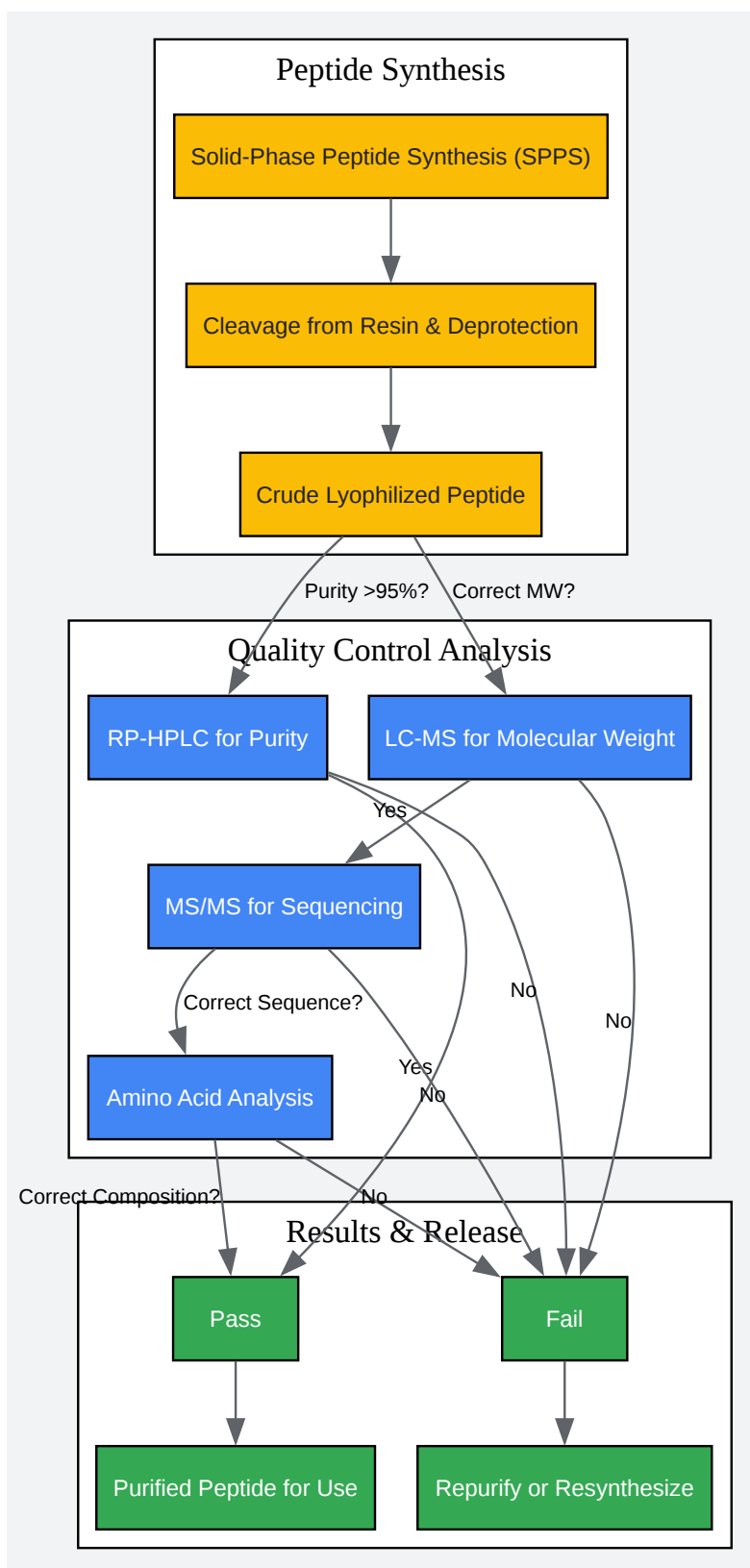
Parameter	Typical Specification	Method of Analysis
Purity	>95% or >98%	RP-HPLC
Molecular Weight	~3157.4 Da (Monoisotopic)	Mass Spectrometry (MS)
Amino Acid Sequence	Confirmed	Tandem Mass Spectrometry (MS/MS)
Peptide Content	Typically 70-90% (the remainder is counter-ions and water)	Amino Acid Analysis (AAA) or Nitrogen analysis

Visualizations



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Caption: Galanin signaling through its three GPCRs.



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Caption: Quality control workflow for synthetic peptides.

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